2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
Description
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is a nitro-substituted benzothiazine derivative characterized by a bicyclic structure containing a sulfur atom in the thiazine ring and two methyl groups at position 2. Benzothiazines are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with biological targets such as enzymes and DNA .
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANMCVKSTVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine typically involves the following steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are often sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: The nitro group in 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted benzothiazines.
Scientific Research Applications
2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Benzothiazine Derivatives
Nitro-Substituted Analogues
- 7-Nitro-3,4-Dihydro-2H-1,4-Benzothiazine : Exhibits similar electronic effects but differs in nitro positioning. Studies show that nitro group placement (C6 vs. C7) affects binding affinity to bacterial enzymes, with C6 derivatives showing enhanced antimicrobial activity compared to C7 analogues .
Functional Group Modifications
- 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine : The ketone group at C3 enhances hydrogen-bonding capacity, improving solubility and interaction with polar targets like 15-lipoxygenase, a key enzyme in inflammation .
- 7-Fluoro Derivatives : Fluorine substitution at C7 increases metabolic stability and bioavailability, making these compounds potent against Gram-positive pathogens .
Heterocyclic Analogues with Different Heteroatoms
Benzoxazines (Oxygen vs. Sulfur)
- 2,2-Dimethyl-6-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine : Replacing sulfur with oxygen reduces ring strain and alters electronic properties. Benzoxazines generally exhibit lower antimicrobial activity but improved CNS penetration, making them candidates for anticonvulsant applications .
Benzodioxines
Pharmacological Activity Comparison
Antimicrobial Efficacy
Key Findings :
Anticancer Potential
- 2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetic Acid : Demonstrates antiproliferative activity against breast cancer cell lines (IC₅₀ = 8.7 μM) via inhibition of topoisomerase II .
- Nitro-Benzothiazines : The target compound’s nitro group may act as a redox-active moiety, generating cytotoxic free radicals in hypoxic tumor environments .
Physicochemical Properties
| Property | Target Compound | 6-Bromo-Benzothiazine | 7-Fluoro-Benzothiazine | Benzoxazine Analogue |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 224.28 | 230.12 | 209.26 | 208.21 |
| LogP * | 2.1 | 2.8 | 1.9 | 1.5 |
| Solubility (mg/mL) | 0.3 (H₂O) | 0.1 (H₂O) | 0.5 (H₂O) | 1.2 (H₂O) |
*Calculated using ChemAxon.
Insights :
- The dimethyl groups in the target compound increase LogP, favoring membrane permeability but reducing aqueous solubility compared to benzoxazines .
Biological Activity
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazine family, characterized by a thiazine ring fused with a benzene ring. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the broth microdilution method. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays on human cancer cell lines showed promising results. The following table summarizes the IC50 values for different cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.6 | Induction of apoptosis |
| MCF7 (Breast) | 7.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 4.9 | Disruption of mitochondrial function |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through mitochondrial pathways.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was tested in a carrageenan-induced paw edema model in rats, showing a significant reduction in inflammation compared to the control group.
Case Studies
A notable case study involved the use of this compound in combination therapy for cancer treatment. Researchers observed enhanced efficacy when used alongside conventional chemotherapeutic agents such as doxorubicin. The combination led to improved survival rates in animal models compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
